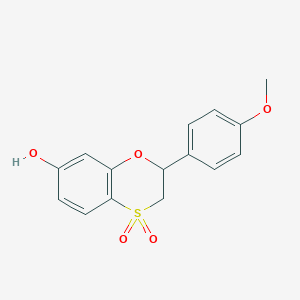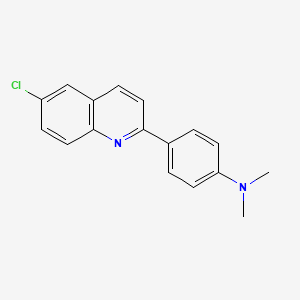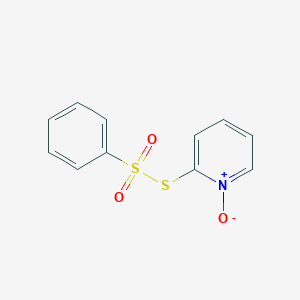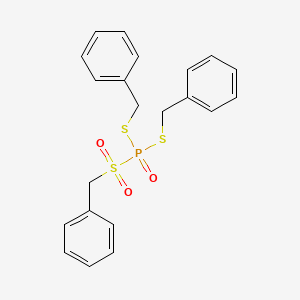
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is a chemical compound known for its unique structure and properties This compound belongs to the class of benzoxathiins, which are heterocyclic compounds containing both oxygen and sulfur atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylthiol with an appropriate dihydroxybenzene derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to remove the dioxide functionality, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups to create a wide range of analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to a variety of functionalized benzoxathiin derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Benzoxathiin-6-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide
- 1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-chlorophenyl)-, 4,4-dioxide
Uniqueness
1,4-Benzoxathiin-7-ol, 2,3-dihydro-2-(4-methoxyphenyl)-, 4,4-dioxide is unique due to the presence of the methoxy group, which enhances its reactivity and potential applications. This distinguishes it from other benzoxathiin derivatives that may have different substituents, leading to variations in their chemical behavior and biological activity.
Eigenschaften
CAS-Nummer |
865541-40-8 |
|---|---|
Molekularformel |
C15H14O5S |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-7-ol |
InChI |
InChI=1S/C15H14O5S/c1-19-12-5-2-10(3-6-12)14-9-21(17,18)15-7-4-11(16)8-13(15)20-14/h2-8,14,16H,9H2,1H3 |
InChI-Schlüssel |
BNWHJNHOCUXLRO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2CS(=O)(=O)C3=C(O2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)





![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)



![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
